Cafedrine
Overview
Description
Preparation Methods
Cafedrine is synthesized through the chemical linkage of norephedrine and theophylline. The synthetic route involves the reaction of norephedrine with theophylline under specific conditions to form the desired compound. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the chemical bonds .
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but with optimized processes to enhance yield and purity. The industrial process may include additional steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Cafedrine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can result in the formation of reduced forms of the compound. Substitution reactions may involve the replacement of specific functional groups within the molecule, leading to the formation of different derivatives .
Scientific Research Applications
Cafedrine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactions of similar chemical linkages. In biology, this compound is studied for its effects on cellular processes and its potential therapeutic applications .
In medicine, this compound is primarily used as a cardiac stimulant to treat hypotension. It has been shown to increase blood pressure by stimulating the release of norepinephrine and enhancing cardiac output. This makes it a valuable drug in perioperative and emergency settings .
In industry, this compound is used in the development of new pharmaceuticals and as a reference compound for quality control in drug manufacturing. Its unique chemical structure and properties make it a valuable tool for various industrial applications .
Mechanism of Action
The mechanism of action of cafedrine involves its interaction with specific molecular targets and pathways in the body. This compound exerts its effects by stimulating the release of norepinephrine, a neurotransmitter that plays a key role in regulating blood pressure and cardiac function .
This compound binds to adrenergic receptors on the surface of cardiac cells, leading to the activation of intracellular signaling pathways that increase the release of calcium ions. This results in enhanced cardiac contractility and increased cardiac output, ultimately leading to an increase in blood pressure .
Comparison with Similar Compounds
Cafedrine is similar to other compounds such as theodrenaline and fenethylline, which also have stimulant effects on the cardiovascular system. this compound is unique in its specific chemical linkage of norephedrine and theophylline, which gives it distinct pharmacological properties .
Theodrenaline, for example, is another cardiac stimulant used to treat hypotension, but it has a different chemical structure and mechanism of action. Fenethylline, on the other hand, is a stimulant that has been used for its psychoactive effects but is not commonly used in medical settings due to its potential for abuse .
Biological Activity
Cafedrine, often administered in combination with theodrenaline as a 20:1 mixture (Akrinor®), is a compound primarily used in clinical settings for the management of hypotension. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications based on recent research findings.
Pharmacological Profile
This compound exhibits multiple pharmacological effects, primarily through its action as a sympathomimetic agent. The compound increases cardiac contractility and vascular tone, which are critical in managing low blood pressure states. The following sections summarize key findings regarding its biological activity.
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Calcium Mobilization :
- This compound has been shown to increase intracellular calcium concentrations () in human tracheal epithelial cells. A study demonstrated that the administration of this compound alone or in combination with theodrenaline resulted in a dose-dependent increase in levels. The median effective concentrations were identified as 3.14 mM for this compound alone and 0.35 mM for theodrenaline alone .
- The mechanism involves the activation of β-adrenergic receptors and subsequent release of calcium from intracellular stores, particularly through ryanodine receptors (RyR) .
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Phosphodiesterase Inhibition :
- This compound's pharmacological effects are also attributed to its role as a phosphodiesterase (PDE) inhibitor. This inhibition enhances the levels of cyclic adenosine monophosphate (cAMP), leading to increased cardiac contractility and vasodilation . The presence of theophylline in the mixture is believed to contribute significantly to this effect.
- Sympathomimetic Effects :
Clinical Applications
This compound/theodrenaline is widely utilized in clinical settings, especially in Germany, for treating perioperative hypotension and other emergency situations where rapid stabilization of blood pressure is required .
Case Studies
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Hypotension Management :
- A randomized open-label study compared the hemodynamic effects of this compound/theodrenaline with noradrenaline in patients experiencing hypotension during anesthesia. Results indicated that this compound/theodrenaline effectively increased mean arterial pressure (MAP) through combined effects on preload, contractility, and afterload .
- Increased Coronary Blood Flow :
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Properties
IUPAC Name |
7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSKUDDDPKGBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866678 | |
Record name | Cafedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14535-83-2, 58166-83-9 | |
Record name | Norephendrinetheophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014535832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cafedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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